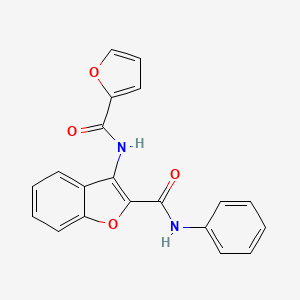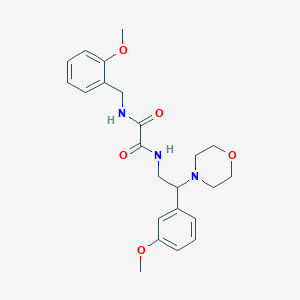
N1-(2-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as MMBO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MMBO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to determine its potential applications.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
The research in this area focuses on synthesizing polymers with unique properties. For instance, Sobolčiak et al. (2013) synthesized a cationic polymer that can switch to a zwitterionic form upon light irradiation. This feature is utilized for DNA condensation and release, as well as modifying antibacterial activity (Sobolčiak et al., 2013).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds is another significant application. For example, Tlekhusezh et al. (1996) prepared new derivatives of 1,3-oxazolidine and morpholine-2,3-dione, indicating the potential for creating a diverse range of chemically interesting compounds (Tlekhusezh et al., 1996).
Complexation with Metals
The complexation of these compounds with metals like palladium and mercury has been studied by Singh et al. (2000). They synthesized new tellurated derivatives of morpholine and examined their complexation with palladium(II) and mercury(II), providing insights into the structural and chemical behavior of these complexes (Singh et al., 2000).
Intramolecular Hydrogen Bonding Study
Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of oxamide derivatives. They explored the stabilization of these compounds by intramolecular three-center hydrogen bonding, contributing to our understanding of the chemical behavior of such molecules (Martínez-Martínez et al., 1998).
Antimicrobial Studies
Research by Chai et al. (2017) and Prasad et al. (2010) has explored the antimicrobial properties of certain complexes derived from these compounds. Chai et al. investigated mono- and dinuclear Ni(II) complexes for their antimicrobial activity, while Prasad et al. synthesized organotin(IV) complexes with Schiff base ligands and tested their antimicrobial potential (Chai et al., 2017); (Prasad et al., 2010).
Other Applications
Additional research includes the synthesis of novel N-2-methoxybenzyl derivatives (Rickli et al., 2015), electrochemical studies for corrosion inhibition (Khan et al., 2017), and the synthesis of benzylisoquinoline alkaloids (Carroll et al., 2001). These studies demonstrate the broad range of applications in scientific research, from chemical synthesis to material properties and biological activity (Rickli et al., 2015); (Khan et al., 2017); (Carroll et al., 2001).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-19-8-5-7-17(14-19)20(26-10-12-31-13-11-26)16-25-23(28)22(27)24-15-18-6-3-4-9-21(18)30-2/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJGOAPPOZGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

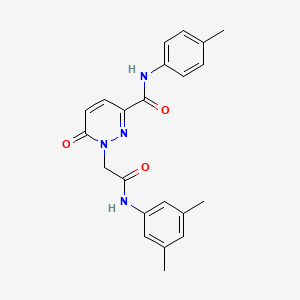
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
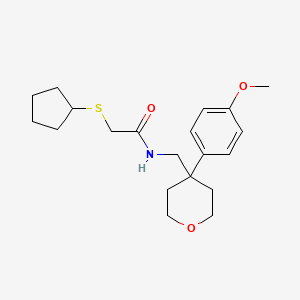


![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)
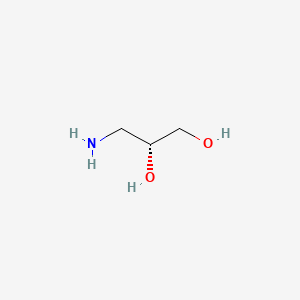

![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)
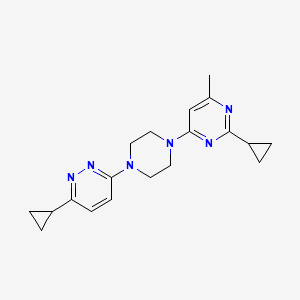
![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)
![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)
